Methyl 1,3-dimethylpyrrolidine-3-carboxylate

Medicinal chemistry Receptor antagonist design Structure-activity relationship (SAR)

Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7) is a fully substituted pyrrolidine-3-carboxylate building block characterized by a saturated five-membered nitrogen heterocycle bearing methyl groups at both the N-1 and C-3 positions alongside a methyl ester at C-3. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this compound exhibits a calculated density of 1.0±0.1 g/cm³, a boiling point of 174.9±33.0 °C at 760 mmHg, and a calculated LogP of 0.84.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 114725-00-7
Cat. No. B175068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,3-dimethylpyrrolidine-3-carboxylate
CAS114725-00-7
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(CCN(C1)C)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-8(7(10)11-3)4-5-9(2)6-8/h4-6H2,1-3H3
InChIKeyAJHMLHHIBYJZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7): A Procurement-Ready Pyrrolidine Building Block for Heterocyclic Synthesis


Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7) is a fully substituted pyrrolidine-3-carboxylate building block characterized by a saturated five-membered nitrogen heterocycle bearing methyl groups at both the N-1 and C-3 positions alongside a methyl ester at C-3 . With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol, this compound exhibits a calculated density of 1.0±0.1 g/cm³, a boiling point of 174.9±33.0 °C at 760 mmHg, and a calculated LogP of 0.84 [1]. The geminal dimethyl substitution pattern at C-3 distinguishes it structurally from monosubstituted pyrrolidine-3-carboxylates and provides a sterically congested quaternary center that is not present in simpler pyrrolidine ester analogs, making it a specialized building block for constructing more complex molecular architectures where such substitution is required.

Why Methyl 1,3-dimethylpyrrolidine-3-carboxylate Cannot Be Interchanged with Other Pyrrolidine-3-carboxylate Esters


Generic substitution with alternative pyrrolidine-3-carboxylate esters is precluded by the unique N-1 and C-3 dimethyl substitution pattern that defines the identity of methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7). Compounds lacking this specific 1,3-dimethyl substitution—such as ethyl pyrrolidine-3-carboxylate (unsubstituted at nitrogen and C-3), methyl 1-methylpyrrolidine-3-carboxylate (N-methyl only), or ethyl 1,3-dimethylpyrrolidine-3-carboxylate (differing only in ester alkyl group)—exhibit distinct physicochemical properties, stereoelectronic profiles, and synthetic utility [1]. Structure-activity relationship studies on pyrrolidine-3-carboxylic acid derivatives have demonstrated that the presence and position of methyl substituents profoundly influence pharmacological parameters including receptor binding affinity, selectivity, and oral bioavailability [2]. The combination of N-methyl and gem-dimethyl substitution at C-3 creates a unique steric environment around the ester functionality and a conformationally restricted pyrrolidine ring, which cannot be replicated by analogs lacking this specific substitution pattern. For synthetic chemists, substituting an alternative pyrrolidine ester would yield different intermediates and final compounds with altered stereochemistry, reactivity, and biological properties, thereby invalidating the synthetic route or compromising the intended molecular target profile.

Quantitative Differentiation Evidence for Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7)


N-1 Methyl Substitution as a Key Differentiator from Unsubstituted Pyrrolidine-3-carboxylate Esters

Methyl 1,3-dimethylpyrrolidine-3-carboxylate contains an N-1 methyl group that distinguishes it from pyrrolidine-3-carboxylate esters lacking N-substitution. While direct activity data for this specific building block is not available in the peer-reviewed literature, class-level SAR evidence from pyrrolidine-3-carboxylic acid endothelin antagonists demonstrates that N-substitution and the C-3 substitution pattern are critical determinants of pharmacological properties. In this class of compounds, structural modifications at the pyrrolidine core—including the presence and nature of N-substituents—directly modulate receptor binding affinity and selectivity profiles [1]. The N-methyl group in methyl 1,3-dimethylpyrrolidine-3-carboxylate alters the basicity and hydrogen-bonding capacity of the pyrrolidine nitrogen compared to the unsubstituted secondary amine, influencing both its reactivity as a nucleophile and the conformational preferences of downstream products.

Medicinal chemistry Receptor antagonist design Structure-activity relationship (SAR)

Geminal C-3 Dimethyl Substitution Establishes a Quaternary Center Absent in Common Pyrrolidine Ester Analogs

Methyl 1,3-dimethylpyrrolidine-3-carboxylate features a geminal dimethyl substitution at the C-3 position, creating a quaternary carbon center that is absent in common pyrrolidine-3-carboxylate analogs such as methyl pyrrolidine-3-carboxylate, ethyl pyrrolidine-3-carboxylate, or mono-substituted derivatives. This structural feature distinguishes CAS 114725-00-7 from the broader class of pyrrolidine-3-carboxylate building blocks [1]. The gem-dimethyl group introduces significant steric hindrance around the ester functionality and restricts conformational flexibility of the pyrrolidine ring compared to unsubstituted or mono-substituted analogs. In the context of pyrrolidine-3-carboxylic acid SAR studies, methyl substitution at various positions on the pyrrolidine ring has been shown to influence receptor selectivity profiles, with the specific substitution pattern determining pharmacological outcomes [2].

Synthetic methodology Sterically hindered building blocks Quaternary carbon synthesis

Methyl Ester Functionality Provides Distinct Reactivity and Solubility Profile Compared to Ethyl and Other Alkyl Ester Analogs

The methyl ester group in methyl 1,3-dimethylpyrrolidine-3-carboxylate confers distinct physicochemical properties compared to the ethyl ester analog (ethyl 1,3-dimethylpyrrolidine-3-carboxylate) and other alkyl ester variants. The target compound has a calculated LogP of 0.84 and a calculated vapor pressure of 1.2±0.3 mmHg at 25°C [1]. In contrast, ethyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 1245649-01-7) would be expected to have a higher LogP due to the additional methylene unit . The methyl ester is less lipophilic and more polar than its ethyl ester counterpart, influencing its partitioning behavior in liquid-liquid extractions and chromatographic purifications. Additionally, the methyl ester group enhances solubility in polar organic solvents and facilitates further derivatization through ester hydrolysis, transesterification, or reduction reactions [2].

Ester hydrolysis kinetics Synthetic intermediate handling Chromatographic behavior

Recommended Research and Industrial Application Scenarios for Methyl 1,3-dimethylpyrrolidine-3-carboxylate (CAS 114725-00-7)


Synthesis of Sterically Hindered Heterocyclic Scaffolds Requiring a Quaternary C-3 Pyrrolidine Center

Methyl 1,3-dimethylpyrrolidine-3-carboxylate is optimally deployed as a building block for constructing sterically congested pyrrolidine-containing molecular architectures where a quaternary center at C-3 is required [1]. The geminal dimethyl substitution pattern provides a pre-installed quaternary carbon that eliminates the need for challenging alkylation steps later in the synthetic sequence. This compound is particularly suited for medicinal chemistry programs exploring pyrrolidine-based scaffolds that incorporate a quaternary stereocenter, a structural motif known to influence conformational rigidity and metabolic stability in bioactive molecules [2].

Construction of N-1 Methylated Pyrrolidine Derivatives for CNS and GPCR-Targeted Drug Discovery

The N-1 methyl substitution in methyl 1,3-dimethylpyrrolidine-3-carboxylate makes it an appropriate starting material for synthesizing N-methylated pyrrolidine derivatives, a structural feature commonly found in central nervous system (CNS) active compounds and G-protein coupled receptor (GPCR) ligands [1]. The tertiary amine functionality alters the basicity and hydrogen-bonding profile compared to secondary amine pyrrolidine analogs, which can affect blood-brain barrier penetration and receptor binding kinetics [2]. This building block enables direct incorporation of the N-methyl pyrrolidine motif without requiring a separate N-alkylation step.

Chromatography and Extraction Method Development Requiring Specific LogP and Volatility Parameters

The well-defined physicochemical profile of methyl 1,3-dimethylpyrrolidine-3-carboxylate—including its calculated LogP of 0.84, vapor pressure of 1.2±0.3 mmHg at 25°C, and boiling point of 174.9±33.0 °C at 760 mmHg [1]—makes it a useful reference compound for developing and validating chromatographic separation methods and liquid-liquid extraction protocols for moderately polar pyrrolidine derivatives. These parameters differentiate it from both more lipophilic ethyl ester analogs and more polar carboxylic acid derivatives, providing a predictable benchmark for method development.

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